molecular formula C8H15N B13342957 (3-Cyclopropylcyclobutyl)methanamine

(3-Cyclopropylcyclobutyl)methanamine

Cat. No.: B13342957
M. Wt: 125.21 g/mol
InChI Key: YLFOJIKZACJCPH-UHFFFAOYSA-N
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Description

(3-Cyclopropylcyclobutyl)methanamine is an organic compound with the molecular formula C8H15N It is a derivative of cyclobutylmethanamine, featuring a cyclopropyl group attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylcyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with cyclopropyl derivatives under controlled conditions. One common method includes the use of cyclopropyl bromide in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF with cyclopropyl bromide.

Major Products Formed

    Oxidation: Cyclobutyl ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Cyclopropyl-substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

(3-Cyclopropylcyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the cyclobutyl ring, leading to distinct reactivity and applications.

Uniqueness

(3-Cyclopropylcyclobutyl)methanamine is unique due to the presence of both cyclopropyl and cyclobutyl groups, which confer specific structural and electronic properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3-cyclopropylcyclobutyl)methanamine

InChI

InChI=1S/C8H15N/c9-5-6-3-8(4-6)7-1-2-7/h6-8H,1-5,9H2

InChI Key

YLFOJIKZACJCPH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(C2)CN

Origin of Product

United States

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